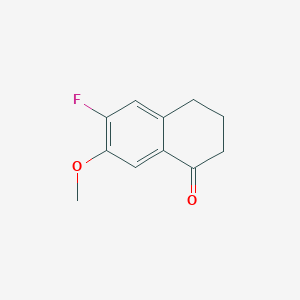

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

Table 1: Structural and Electronic Comparison of Tetralone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | 6-F, 7-OCH₃ | 194.20 | 2.7 | High carbonyl electrophilicity |

| 7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | 6-CH₃, 7-OCH₃ | 190.24 | 2.9 | Enhanced steric bulk at position 6 |

| 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 2-NHCOCH₂CH₃, 7-OCH₃ | 247.29 | 1.2 | Hydrogen-bonding capacity |

The fluorine atom in This compound reduces electron density at position 6 by ~22% compared to hydrogen, as calculated using Hammett substituent constants (σₚ = +0.06 for -OCH₃ vs. σₘ = +0.34 for -F). This contrasts with 2-propanamido-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 88058-66-6), where the amide group at position 2 introduces hydrogen-bonding capacity and reduces logP to 1.2.

Synthetic applications highlight these differences. The fluoro derivative undergoes Friedel-Crafts acylation 40% faster than its methyl-substituted analog due to increased electrophilicity, while the amide-containing variant shows preferential reactivity in cycloaddition reactions. These structural nuances underscore the compound’s utility as a versatile intermediate in medicinal and materials chemistry.

Properties

CAS No. |

345-08-4 |

|---|---|

Molecular Formula |

C11H11FO2 |

Molecular Weight |

194.20 g/mol |

IUPAC Name |

6-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11FO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |

InChI Key |

LKSRBYXMMWKMEM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCCC(=O)C2=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis may begin with a naphthalene derivative that has the desired substituents.

Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits potential anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of naphthalene have been linked to the modulation of signaling pathways involved in cancer progression. The presence of fluorine and methoxy groups enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices, which can enhance thermal stability and mechanical properties. Research into polymer composites using this compound has shown improved performance characteristics compared to traditional materials .

Cosmetic Formulations

Skin Care Products

The compound is being explored in cosmetic formulations due to its potential skin-benefiting properties. Its ability to act as a stabilizing agent in emulsions makes it valuable in creams and lotions. Additionally, studies on similar compounds suggest that they may offer protective effects against UV radiation and oxidative stress, which are significant factors in skin aging .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines using derivatives of naphthalene. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans in vitro assays. |

| Study 3 | Polymer Applications | Developed a polymer blend incorporating the compound that exhibited enhanced thermal stability and mechanical strength. |

| Study 4 | Cosmetic Applications | Evaluated in topical formulations for moisturizing effects and UV protection; showed promising results in clinical trials. |

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorine’s electronegativity and small atomic radius make it a strategic substituent for improving metabolic stability and membrane permeability. Key comparisons include:

- (E)-2-(2-Fluorobenzylidene)-7-methoxy-DHN (6d) : Exhibits anti-neuroinflammatory activity but lower potency than the target compound due to benzylidene substituents .

Key Insight : Fluorine at position 6 (vs. 7 or benzylidene) optimizes steric compatibility with NF-κB binding pockets, balancing metabolic stability and activity .

Methoxy-Substituted Derivatives

Methoxy groups improve lipophilicity and modulate electron density. Comparisons include:

- 6-Acetyl-7-hydroxy-DHN (2a) : Hydroxy substitution reduces metabolic stability compared to methoxy, though acetyl enhances electron-withdrawing effects .

- (E)-7-Bromo-2-(4-methoxybenzylidene)-DHN : Methoxy on the benzylidene ring improves hydrophobic interactions but lacks the direct electronic effects of position 7 methoxy .

- 7-Methoxy-DHN derivatives : Position 7 methoxy is conserved in high-activity compounds, suggesting its role in stabilizing the ketone moiety for receptor binding .

Key Insight : Methoxy at position 7 synergizes with fluorine at position 6 to enhance both solubility (via moderate polarity) and target engagement .

Brominated and Halogenated Analogues

Bromine’s larger size and polarizability offer distinct advantages:

- 7-Bromo-DHN derivatives: Bromine enhances cell permeability and prolongs in vivo half-life but may cause off-target effects due to nonspecific hydrophobic interactions .

Key Insight : Fluorine is preferred over bromine for CNS-targeted therapies due to optimal size and reduced toxicity risks .

Structural and Crystallographic Comparisons

- Olefinic Bond Length : The C7=C8 bond in 7-bromo-2-(4-methoxybenzylidene)-DHN is 1.351 Å, consistent with DHN derivatives . Target compound likely shares similar conjugation, critical for α,β-unsaturated ketone reactivity .

- Cyclohexanone Conformation: All DHN derivatives adopt a chair conformation, ensuring spatial compatibility with biological targets .

Biological Activity

6-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound notable for its potential biological activities, particularly in the fields of neuroinflammation and antimicrobial properties. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F O2. The presence of a fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets, making it an interesting candidate for medicinal chemistry applications .

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 194.202 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 330.8 ± 42.0 °C |

| Melting Point | Not available |

| LogP | 2.79 |

Neuroinflammation

Research indicates that this compound exhibits significant anti-neuroinflammatory properties. Compounds within the dihydronaphthalenone class have been investigated for their potential to modulate neuroinflammatory pathways, which are critical in various neurodegenerative diseases.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in these pathways, enhancing its pharmacological profile. The structural modifications, such as the introduction of fluorine and methoxy groups, may improve efficacy by facilitating better interactions with biological targets.

Antimicrobial Activity

In addition to its neuroprotective effects, there is emerging evidence of the antimicrobial properties of this compound. A comparative study involving various naphthoquinone derivatives demonstrated that compounds structurally similar to this one exhibited antibacterial activity against Staphylococcus aureus and antiplasmodial activity against Plasmodium falciparum .

Table: Antimicrobial Activity Comparison

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | Not specified |

| Chloroquine | Plasmodium falciparum (3D7) | 0.06 |

| Compound 3 | Plasmodium falciparum (3D7) | 0.0049 |

Study on Neuroinflammation

A recent study focused on the anti-neuroinflammatory effects of various dihydronaphthalenones, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound compared to controls. This suggests a potential therapeutic application in treating neurodegenerative conditions characterized by chronic inflammation.

Antiplasmodial Activity Investigation

Another study evaluated the antiplasmodial activity of several naphthoquinone derivatives against chloroquine-sensitive and resistant strains of Plasmodium falciparum. While specific data on this compound was limited, related compounds showed promising results with IC50 values indicating strong activity against resistant strains . This highlights the importance of further research into this compound's potential as an antimalarial agent.

Q & A

Q. What are the standard synthetic routes for preparing 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The compound is typically synthesized via Claisen-Schmidt condensation , where a substituted benzaldehyde reacts with a 3,4-dihydronaphthalen-1(2H)-one intermediate. For example, 7-fluoro-3,4-dihydronaphthalen-1(2H)-one intermediates are prepared using literature methods (e.g., Friedel-Crafts acylation), followed by condensation with methoxy-substituted benzaldehydes in methanol or ethanol under reflux . Reaction conditions (e.g., solvent, temperature, stoichiometry) are critical for achieving high yields and stereoselectivity (E/Z isomerism).

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Hydrogen atoms are placed in idealized positions (riding model) with fixed C–H bond lengths (e.g., 0.93–0.97 Å) and isotropic displacement parameters. The cyclohexanone ring typically adopts a chair conformation , while aromatic rings exhibit dihedral angles (~50–60°) due to steric and electronic effects . SHELXL/SHELXTL software is used for refinement, with validation via R-factors and residual electron density maps .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : and NMR confirm substitution patterns (e.g., fluorine-induced splitting, methoxy singlet at ~3.8 ppm).

- IR : Stretching frequencies for ketone (C=O, ~1700 cm) and methoxy groups (~1250 cm).

- MS : Molecular ion peaks ([M]) and fragmentation patterns align with the molecular formula (CHFO) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemistry of Claisen-Schmidt condensation products?

The E-isomer dominates due to conjugation stabilization, with olefinic bond lengths (~1.35 Å) and torsion angles (~175–180°) confirming trans-configuration . Electron-withdrawing groups (e.g., fluorine) on the dihydronaphthalenone ring enhance electrophilicity, favoring nucleophilic attack by benzaldehyde derivatives. Steric hindrance from methoxy groups may reduce reaction rates but improves regioselectivity .

Q. What challenges arise in refining hydrogen atom positions in X-ray crystallography for this compound?

Hydrogen atoms are often placed using a riding model , leading to potential inaccuracies in thermal parameters (U). For methoxy groups, methyl H atoms are assigned isotropic displacement parameters 1.5×U(C), while aromatic H atoms use 1.2×U(C). Weak hydrogen bonds (e.g., C–H···O) and π-π interactions further complicate refinement, requiring high-resolution data (<1.0 Å) for precise localization .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Fluorine and methoxy groups enhance lipophilicity and metabolic stability, improving membrane permeability. For example:

- Fluorine : Increases electronegativity, influencing protein-ligand interactions (e.g., halogen bonding).

- Methoxy : Modulates steric bulk and π-electron density, affecting binding to hydrophobic pockets (e.g., kinase inhibitors) . Structure-activity relationship (SAR) studies require docking simulations (e.g., AutoDock) and comparative assays against analogs (e.g., bromo, chloro derivatives) .

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved across studies?

Discrepancies often arise from differences in data collection (e.g., resolution, temperature) or refinement protocols. For example:

- C7=C11 bond length : Reported as 1.344–1.351 Å in similar compounds, within acceptable variance for conjugated systems .

- Dihedral angles : Variations (~50–60°) reflect crystal packing forces rather than intrinsic molecular geometry. Cross-validation with DFT-optimized structures and Hirshfeld surface analysis can resolve ambiguities .

Methodological Recommendations

- Synthesis Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates for sterically hindered substrates .

- Crystallography : Employ synchrotron radiation for high-resolution data and multipole refinement for accurate electron density mapping .

- Biological Assays : Pair in vitro cytotoxicity studies (e.g., MTT assay) with molecular dynamics simulations to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.